molecular formula C23H21NO5 B057349 马来酸奥米加匹尔 CAS No. 200189-97-5

马来酸奥米加匹尔

货号 B057349
CAS 编号: 200189-97-5
分子量: 391.4 g/mol
InChI 键: SQAZQLMBEHYFJA-BTJKTKAUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Omigapil maleate is an orally administered phosphodiesterase-4 (PDE-4) inhibitor used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). It is currently approved in the United States and Europe for the treatment of asthma and COPD. Omigapil maleate has been studied in both in vivo and in vitro studies, and has shown promise in its ability to reduce inflammation and improve overall lung function.

科学研究应用

帕金森病和肌萎缩侧索硬化症

奥米加匹尔最初由诺华公司开发,并在临床试验中测试其治疗帕金森病 (PD) 和肌萎缩侧索硬化症 (ALS) 的潜力 . 然而,由于缺乏益处,其PD和ALS的开发被终止 .

先天性肌营养不良症 (CMD)

Santhera制药公司收购了该化合物,用于开发治疗先天性肌营养不良症 (CMD) . 奥米加匹尔于 2008 年 5 月获得了孤儿药资格,开始针对 CMD 的临床试验 . 药代动力学试验计划于 2012 年下半年开始招募,以确定该药物对患有层粘连蛋白-α2 缺陷型先天性肌营养不良症 (MDC1A) 和 VI 型胶原相关肌病的儿童的适当药代动力学特征 .

抑郁症

奥米加匹尔也被研究了其在治疗抑郁症方面的潜在应用 .

LAMA2 相关肌营养不良症 (LAMA2-RD)

一项针对 LAMA2 相关肌营养不良症 (LAMA2-RD) 患者的奥米加匹尔 1 期开放标签研究正在进行,以确定奥米加匹尔在不同剂量下的药代动力学特征,评估其安全性及耐受性,以及确定进行与疾病相关的临床评估的可行性 .

COL6 相关肌营养不良症 (COL6-RD)

同一项 1 期开放标签研究也在 COL6 相关肌营养不良症 (COL6-RD) 患者中进行 . 该研究证实,奥米加匹尔的药代动力学特征适合在患有 LAMA2-RD 或 COL6-RD 的儿童中进一步开发 .

抑制促凋亡信号级联

奥米加匹尔通过阻止 GAPDH 通过 S-亚硝基化激活来抑制促凋亡信号级联,从而阻止 SIAH1 结合并转运到细胞核 <path d="M708.9602478 379.17766339h-128.70369303V19.87985413H928.82905731v273.49534774c0 300.30861766-117.97838477 455.82557904-348.57250254 477.27619404v-134.06634641c85.80246151-26.81326991 134.0663464-96.52776979 134.06634641-214.50615457l-5.36265338-42.90123155z m-450.46292567 0H124.43097571V19.87985413h348.57250098v273.

作用机制

Omigapil binds to GAPDH to block S-nitrosylation, thereby preventing proapoptotic gene expression . It inhibits programmed cell death (apoptosis) through the enzymes glyceraldehyde 3-phosphate dehydrogenase (GAPDH) and SIAH1 .

属性

IUPAC Name

N-(benzo[b][1]benzoxepin-5-ylmethyl)-N-methylprop-2-yn-1-amine;(Z)-but-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO.C4H4O4/c1-3-12-20(2)14-16-13-15-8-4-6-10-18(15)21-19-11-7-5-9-17(16)19;5-3(6)1-2-4(7)8/h1,4-11,13H,12,14H2,2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQAZQLMBEHYFJA-BTJKTKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#C)CC1=CC2=CC=CC=C2OC3=CC=CC=C31.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC#C)CC1=CC2=CC=CC=C2OC3=CC=CC=C31.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

200189-97-5
Record name Omigapil maleate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0200189975
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name OMIGAPIL MALEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Q69BFZ4OP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Omigapil maleate
Reactant of Route 2
Omigapil maleate
Reactant of Route 3
Omigapil maleate
Reactant of Route 4
Reactant of Route 4
Omigapil maleate
Reactant of Route 5
Omigapil maleate
Reactant of Route 6
Omigapil maleate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。